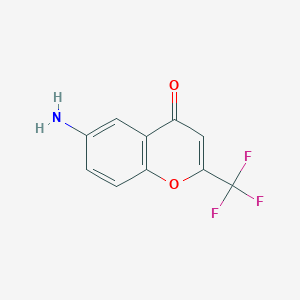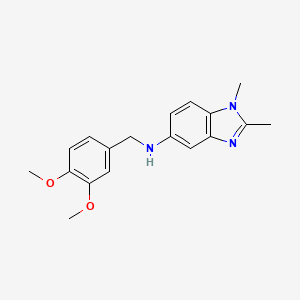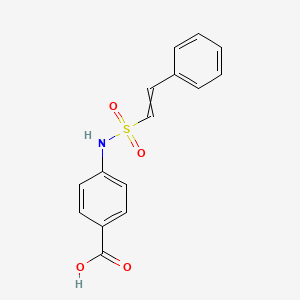![molecular formula C19H19NO3 B1332532 4-[(4-甲氧基苄叉)氨基]肉桂酸乙酯 CAS No. 6421-30-3](/img/structure/B1332532.png)
4-[(4-甲氧基苄叉)氨基]肉桂酸乙酯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[(4-Methoxybenzylidene)amino]cinnamic Acid Ethyl Ester is a complex organic compound with a unique structure It is characterized by the presence of a propenoic acid moiety linked to a substituted phenyl group through an ethyl ester linkage
科学研究应用
4-[(4-Methoxybenzylidene)amino]cinnamic Acid Ethyl Ester has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its bioactive properties.
Industry: Utilized in the production of polymers and as a precursor for various chemical compounds.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-Methoxybenzylidene)amino]cinnamic Acid Ethyl Ester typically involves the reaction of 4-methoxybenzaldehyde with aniline to form a Schiff base. This intermediate is then subjected to a Knoevenagel condensation with ethyl cyanoacetate in the presence of a base such as piperidine. The reaction conditions generally include refluxing the mixture in ethanol for several hours to achieve the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and automated systems can improve the efficiency of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
化学反应分析
Types of Reactions
4-[(4-Methoxybenzylidene)amino]cinnamic Acid Ethyl Ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound to its corresponding alcohols.
Substitution: The ethyl ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Hydrolysis using hydrochloric acid or sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of carboxylic acids from ester hydrolysis.
作用机制
The mechanism of action of 4-[(4-Methoxybenzylidene)amino]cinnamic Acid Ethyl Ester involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context.
相似化合物的比较
Similar Compounds
- 2-Propenoic acid, 3-(4-methoxyphenyl)-, methyl ester
- 2-Propenoic acid, 3-phenyl-, ethyl ester
Uniqueness
4-[(4-Methoxybenzylidene)amino]cinnamic Acid Ethyl Ester is unique due to the presence of the Schiff base linkage and the specific substitution pattern on the phenyl ring. This structural uniqueness imparts distinct chemical and biological properties compared to other similar compounds.
属性
IUPAC Name |
ethyl 3-[4-[(4-methoxyphenyl)methylideneamino]phenyl]prop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO3/c1-3-23-19(21)13-8-15-4-9-17(10-5-15)20-14-16-6-11-18(22-2)12-7-16/h4-14H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMNNRRPDXZWUAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=CC1=CC=C(C=C1)N=CC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6421-30-3 |
Source


|
| Record name | Ethyl 3-[4-[[(4-methoxyphenyl)methylene]amino]phenyl]-2-propenoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6421-30-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Q1: What makes EMBAC and similar compounds interesting for liquid crystal applications?
A1: Both EMBAC and the related compound 5-(frans-4-ethylcyclohexyl)-2-(4-cyanophenyl)-pyrimidine (ECCPP) belong to a class of materials known as liquid crystals. These materials exhibit a unique state of matter where they possess properties of both liquids and solids. [, ] They flow like liquids but have molecules arranged with some degree of order, similar to crystals. This unique characteristic makes them valuable for applications in displays, sensors, and other technologies.
Q2: How does computational chemistry help us understand the behavior of these liquid crystals?
A2: Researchers use computational methods like quantum mechanics and molecular mechanics to simulate the interactions between molecules. [, ] These simulations provide valuable insights into the molecular ordering and stability of different configurations. For instance, in the case of EMBAC, researchers used the CNDO/2 method to determine the atomic charges and dipole moments, and then employed the modified Rayleigh-Schrödinger perturbation theory to calculate the interaction energies between molecules. [] These calculations helped determine the most favorable arrangements of molecules, providing insights into the factors influencing the liquid crystal behavior of EMBAC. Similar studies on ECCPP, DPAB [4,4'-di-n-propoxy-azoxybenzene], and other nematogens help establish structure-property relationships and guide the development of new liquid crystal materials. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
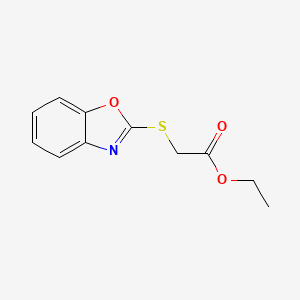
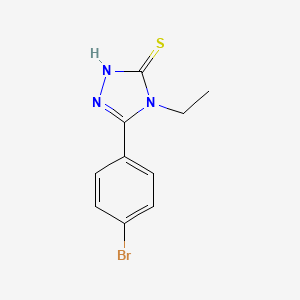
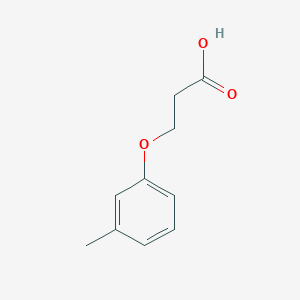
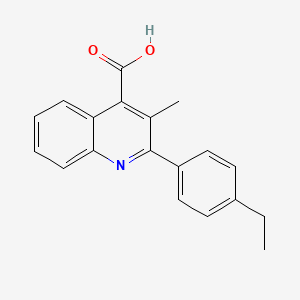
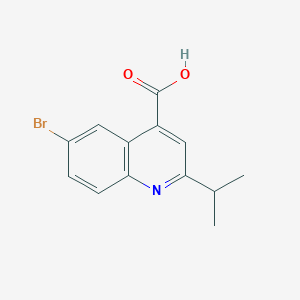
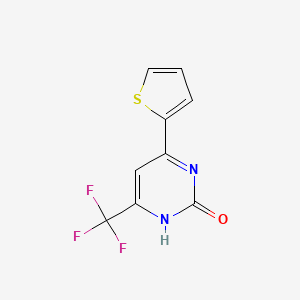
![4-allyl-5-[(4-chlorophenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1332464.png)
![2-Methyl-1,2,3,4-tetrahydrobenzo[b][1,6]naphthyridine-10-carboxylic acid](/img/structure/B1332465.png)

